3,3-dimethyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide
Description
Properties
IUPAC Name |
3,3-dimethyl-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS/c1-14(2,3)9-12(18)16-10-11-5-4-7-17(11)13-15-6-8-19-13/h6,8,11H,4-5,7,9-10H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHILEYYFDMFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1CCCN1C2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of amino acids or through the reduction of pyrroles.
Coupling Reactions: The thiazole and pyrrolidine rings are then coupled using appropriate linkers and reagents to form the desired compound.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the amide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the amide group can produce amines.
Scientific Research Applications
Antimicrobial Activity
Compounds containing thiazole rings are known for their significant antimicrobial properties. Research indicates that derivatives of thiazole can effectively combat various Gram-positive and Gram-negative bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
Case Study on Antibacterial Efficacy :
A study evaluated the antibacterial activity of several thiazole derivatives, including 3,3-dimethyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide. The compound exhibited significant activity against MRSA strains, with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structural features have demonstrated cytotoxicity against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
Case Study on Cytotoxic Effects :
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis reveals that modifications to the thiazole ring can enhance antibacterial efficacy. The presence of electron-donating groups on the phenyl ring is also critical for the activity of related compounds. This insight can guide future synthetic efforts to optimize the biological activity of thiazole-containing compounds .
Data Table: Summary of Biological Activities
| Activity Type | Tested Compound | Target Organisms/Cell Lines | Results |
|---|---|---|---|
| Antibacterial | This compound | MRSA, VRE | Significant activity with MICs lower than linezolid |
| Anticancer | This compound | A549, MCF7, HT1080 | Cytotoxicity observed at >10 µM |
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with biological macromolecules and alter their function.
Comparison with Similar Compounds
Similar Compounds
- 3,3-dimethyl-N-(5-phenylthiazol-2-yl)butanamide
- 2,3-dimethyl-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
3,3-dimethyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide is unique due to the presence of both thiazole and pyrrolidine rings, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Biological Activity
3,3-Dimethyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide, commonly referred to as compound 1795209-36-7, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C₁₃H₁₈N₂OS
- Molecular Weight : 282.36 g/mol
- CAS Number : 1795209-36-7
The compound exhibits its biological activity primarily through modulation of specific receptor pathways. Notably, it has been associated with the modulation of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which plays a crucial role in pain perception and inflammatory responses. TRPV3 is known to be activated by innocuous heat and is implicated in various pain syndromes, making it a target for analgesic drug development .
Biological Activity Overview
The following sections detail the compound's biological activities based on recent studies.
Antinociceptive Effects
Research indicates that this compound exhibits significant antinociceptive properties. In animal models, administration of the compound resulted in a marked reduction in pain responses in formalin-induced pain assays. The efficacy was comparable to that of established analgesics, suggesting its potential as a novel pain management agent .
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound can inhibit pro-inflammatory cytokine production in macrophages. This effect was assessed using lipopolysaccharide (LPS)-stimulated macrophages, where treatment with the compound led to decreased levels of TNF-alpha and IL-6. This anti-inflammatory activity indicates its potential utility in treating inflammatory diseases .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiazole and pyrrolidine rings have been shown to influence potency and selectivity towards TRPV3 channels. Further SAR studies could lead to more effective derivatives with enhanced therapeutic profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 3,3-dimethyl-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)butanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from thiazole and pyrrolidine precursors. A common approach includes:
- Step 1 : Functionalization of pyrrolidine with a thiazole moiety via nucleophilic substitution or cross-coupling reactions.
- Step 2 : Alkylation of the pyrrolidine nitrogen with a brominated butanamide derivative.
- Step 3 : Final purification via column chromatography.
- Key Conditions : Use catalysts (e.g., palladium for cross-coupling) and solvents like DMF or ethanol. Monitor reactions with TLC and confirm purity via NMR spectroscopy .
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm connectivity of the thiazole, pyrrolidine, and butanamide groups.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : For absolute stereochemical confirmation if crystalline derivatives are obtained .
Q. What biological assays are suitable for initial activity screening?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes relevant to the compound’s scaffold (e.g., kinases or proteases).
- Cell-Based Assays : Cytotoxicity screening using cancer cell lines (e.g., MTT assay) or anti-inflammatory models (e.g., LPS-induced TNF-α suppression).
- Reference Standards : Compare activity to known thiazole-containing drugs (e.g., anti-inflammatory agents) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary solvents (e.g., DMF vs. THF), temperature (room temp vs. reflux), and catalyst loading.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield.
- Byproduct Analysis : Use HPLC-MS to identify side products and adjust stoichiometry .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell line variability, concentration ranges).
- Structural Analogs : Synthesize derivatives to isolate the pharmacophore responsible for activity.
- Target Validation : Use siRNA or CRISPR knockout models to confirm molecular targets .
Q. What computational methods predict target interactions?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model binding to proteins (e.g., kinases).
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories.
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions at active sites .
Q. How to assess metabolic stability in preclinical studies?
- Methodological Answer :
- In Vitro Hepatocyte Assays : Incubate with liver microsomes and quantify parent compound via LC-MS.
- CYP450 Inhibition Screening : Identify metabolic pathways using isoform-specific substrates.
- Metabolite Identification : Use HR-MS/MS to characterize phase I/II metabolites .
Q. What strategies elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Analog Synthesis : Modify the thiazole ring (e.g., halogen substitutions) or butanamide chain length.
- 3D-QSAR Models : Build CoMFA/CoMSIA models using activity data from analogs.
- Biological Profiling : Test analogs in multiple assays to correlate structural changes with potency .
Q. How to evaluate in vitro toxicity profiles?
- Methodological Answer :
- Cytotoxicity : Use primary hepatocytes or HEK293 cells to determine IC₅₀ values.
- Genotoxicity : Ames test or comet assay for DNA damage assessment.
- hERG Inhibition : Patch-clamp assays to assess cardiac safety risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
